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For Researchers, Scientists, and Drug Development Professionals

Casein Kinase 1la (CSNK1a), a serine/threonine kinase, has emerged as a compelling
therapeutic target in oncology, particularly in hematological malignancies. Its pivotal role in
regulating key signaling pathways, including p53 tumor suppression and Wnt/(3-catenin
signaling, has spurred the development of novel inhibitors. This guide provides a comparative
analysis of publicly disclosed clinical candidates targeting CSNK1a, with a focus on their
mechanism of action, preclinical and clinical data, and the experimental methodologies
employed in their evaluation.

Clinical Candidate Overview

Currently, the clinical landscape of CSNK1a-targeted therapies is led by a multi-kinase inhibitor,
BTX-A51, with other promising candidates, BMS-986397 and GLB-001, in early-stage clinical
development. These agents, while all targeting CSNK1a, exhibit distinct mechanisms of action.
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Feature

BTX-A51

BMS-986397 (CC-
91633)

GLB-001

Mechanism of Action

Multi-kinase inhibitor
(CSNK1a, CDK?7,
CDKO9)

Molecular glue
degrader of CSNK1a
(via Cereblon E3

ligase)

Molecular glue
degrader of CSNK1a

Developer

BioTheryX /
Edgewood Oncology

Bristol Myers Squibb

GluBio Therapeutics

Clinical Trial ID

NCT04243785,
NCT04872166

NCT04951778

NCT06146257

Indications

Relapsed/Refractory
Acute Myeloid
Leukemia (R/R AML),
High-Risk
Myelodysplastic
Syndromes (HR-
MDS), Solid Tumors
(including
Liposarcoma and

Breast Cancer)

R/R AML, R/R HR-
MDS

R/R AML, R/R HR-
MDS

Development Phase

Phase 1/2

Phase 1

Phase 1

Preclinical and Clinical Data Summary

BTX-A51

BTX-A51 has demonstrated promising anti-leukemic activity in both preclinical models and

early-phase clinical trials.[1][2][3]

Clinical Efficacy in R/R AML and HR-MDS (NCT04243785/NCT04872166):
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Parameter Value
Overall Response Rate (CR/CRI) 10% (3/30 patients)[4]
CR/CRi in RUNX1-mutated patients (at doses
30%[1][3]
>11mg)
Median Duration of Response ~1.5 - 1.9 months[3][4]

Clinical Safety in R/R AML and HR-MDS:

The most common treatment-emergent adverse events (TEAES) of any grade were nausea
(67%), emesis (63%), hypokalemia (53%), and diarrhea (40%).[1] Grade 3 or higher TEAES
included anemia, febrile neutropenia, and decreased platelet count.[4] Dose-limiting toxicities
(DLTs) observed were grade 3 hepatic failure and grade 3 alkaline phosphatase elevation.[4]

Preclinical Activity:

In preclinical models of liposarcoma, BTX-A51 was shown to reduce MDM2 overexpression
and induce p53 expression, leading to apoptosis.[5][6][7] It also demonstrated efficacy in
patient-derived xenograft (PDX) models of liposarcoma.[5][7]

BMS-986397 (CC-91633)

BMS-986397 is a first-in-class molecular glue degrader that selectively targets CSNK1a for
proteasomal degradation via the Cereblon (CRBN) E3 ubiquitin ligase.[8][9][10]

Preclinical Activity:

Preclinical studies have shown that BMS-986397 induces rapid apoptosis and cell cycle arrest
in TP53 wild-type AML cells.[9] Its anti-leukemic activity is dependent on CRBN, CSNK1a, and
p53.[11] Combination studies in preclinical AML models have demonstrated synergistic or
additive effects with venetoclax and/or azacitidine.[12]

Clinical Data:

A Phase 1 clinical trial (NCT04951778) is currently ongoing to evaluate the safety, tolerability,
and preliminary efficacy of BMS-986397 in patients with R/R AML or R/R HR-MDS.[13][14][15]
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As of the current date, no clinical data from this trial have been publicly disclosed.

GLB-001

GLB-001 is another orally bioavailable molecular glue degrader of CSNK1a.[16]
Mechanism of Action:

Similar to BMS-986397, GLB-001 facilitates the interaction between CSNK1a and an E3
ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CSNK1a.[16] This
leads to the activation of p53-mediated pathways.[16]

Clinical Data:

A first-in-human, Phase 1 clinical trial (NCT06146257) is currently recruiting patients with R/R
AML or R/R HR-MDS to assess the safety, pharmacokinetics, pharmacodynamics, and
preliminary efficacy of GLB-001.[17][18][19][20][21] No clinical data are available at this time.

Signaling Pathways and Mechanism of Action

CSNK1a plays a crucial role in two major signaling pathways implicated in cancer: the p53
tumor suppressor pathway and the Wnt/[3-catenin signaling pathway.

CSNK1a in the p53 Signaling Pathway

CSNK1a can negatively regulate p53 by phosphorylating MDMX, which enhances its binding to
p53, and by forming a complex with MDM2, an E3 ubiquitin ligase that targets p53 for
degradation.[16] Inhibition or degradation of CSNK1a disrupts these interactions, leading to
p53 stabilization and activation. Activated p53 can then induce cell cycle arrest, apoptosis, and
senescence in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 21. AFirst-in-Human FIH, Phase 1, Multicenter, Open-label, Dose Escalation and Expansion
Study to Evaluate the Safety, Pharmacokinetics, Pharmacodynamics and Preliminary
Efficacy of Orally Administered GLB-001 in Patients with Refractory or Relapsed Acute
Myeloid Leukemia R/R AML or Refractory or Relapsed Higher-risk Myelodysplastic
Syndromes R/R HR-MDS [kucancercenter.org]

 To cite this document: BenchChem. [A Comparative Guide to Clinical Candidates Targeting
Casein Kinase 1a (CSNK1a)]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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